molecular formula C26H25Cl2N3O B1682963 Tebuquine CAS No. 74129-03-6

Tebuquine

Cat. No.: B1682963
CAS No.: 74129-03-6
M. Wt: 466.4 g/mol
InChI Key: BCHMRNALCJISMZ-UHFFFAOYSA-N
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Description

Preparation Methods

  • Tebuquine can be synthesized through various routes. One common method involves starting from p-chloroiodobenzene as a raw material.
  • The synthetic process typically includes cyclization reactions and functional group transformations to yield this compound.
  • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Tebuquine undergoes several types of reactions, including oxidation , reduction , and substitution .
    • Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide ), reducing agents (e.g., sodium borohydride ), and nucleophiles (e.g., amines ).
    • Major products formed from these reactions include various derivatives of this compound.
  • Scientific Research Applications

    • Tebuquine has applications beyond antimalarial use:

        Chemistry: It serves as a valuable synthetic intermediate for other compounds.

        Biology: Researchers study its effects on cellular processes and potential therapeutic applications.

        Medicine: Besides antimalarial properties, it may have applications in treating other diseases.

        Industry: this compound’s derivatives find use in the pharmaceutical and agrochemical sectors.

  • Mechanism of Action

    • Tebuquine’s antimalarial activity involves targeting the Plasmodium parasite.
    • It interferes with heme detoxification, disrupting the parasite’s ability to neutralize toxic heme by converting it into hemozoin.
    • Molecular targets include heme polymerase and hemozoin formation pathways.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    74129-03-6

    Molecular Formula

    C26H25Cl2N3O

    Molecular Weight

    466.4 g/mol

    IUPAC Name

    2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)-4-[(7-chloroquinolin-4-yl)amino]phenol

    InChI

    InChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31)

    InChI Key

    BCHMRNALCJISMZ-UHFFFAOYSA-N

    SMILES

    CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O

    Canonical SMILES

    CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O

    Appearance

    Solid powder

    Key on ui other cas no.

    74129-03-6

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Tebuquine;  CI-897;  CI897;  CI 897;  WR-228,258;  WR 228,258;  WR228,258;  WR-228258;  WR 228258;  WR228258.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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